molecular formula C10H12O3 B564476 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 CAS No. 1054624-90-6

2-[(2-Methoxyphenoxy)methyl]oxirane-d3

Cat. No.: B564476
CAS No.: 1054624-90-6
M. Wt: 183.221
InChI Key: RJNVSQLNEALZLC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenoxy)methyl]oxirane-d3 is a deuterated derivative of 2-[(2-Methoxyphenoxy)methyl]oxirane. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenoxy group. The deuterium atoms in the compound are isotopes of hydrogen, which can be used in various scientific applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then deuterated to obtain the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch or continuous flow reactors

    Purification: Techniques such as distillation, crystallization, or chromatography

    Quality Control: Ensuring the purity and isotopic enrichment of the deuterated compound

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenoxy)methyl]oxirane-d3 undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alcohols, amines, thiols

Major Products

    Diols: Formed through oxidation

    Alcohols: Formed through reduction

    Substituted Ethers: Formed through nucleophilic substitution

Scientific Research Applications

2-[(2-Methoxyphenoxy)methyl]oxirane-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is exploited in studies of enzyme inhibition and protein modification. The deuterium atoms provide a unique advantage in NMR studies, allowing for detailed analysis of molecular interactions and dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenoxy)methyl]oxirane
  • 2-[(2-Ethoxyphenoxy)methyl]oxirane
  • 2-[(2-Methylphenoxy)methyl]oxirane

Uniqueness

2-[(2-Methoxyphenoxy)methyl]oxirane-d3 is unique due to the presence of deuterium atoms, which enhance its utility in NMR spectroscopy and other isotopic labeling studies. Compared to its non-deuterated counterparts, this compound provides more precise and detailed information in analytical applications.

Properties

IUPAC Name

2-[[2-(trideuteriomethoxy)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNVSQLNEALZLC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676020
Record name 2-({2-[(~2~H_3_)Methyloxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054624-90-6
Record name 2-({2-[(~2~H_3_)Methyloxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.